molecular formula C6H9N3O2 B018311 ethyl 5-amino-1H-pyrazole-4-carboxylate CAS No. 6994-25-8

ethyl 5-amino-1H-pyrazole-4-carboxylate

Cat. No. B018311
CAS RN: 6994-25-8
M. Wt: 155.15 g/mol
InChI Key: YPXGHKWOJXQLQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 5-amino-1H-pyrazole-4-carboxylate is synthesized through a series of chemical reactions, often starting from simple precursors. A notable method involves the treatment of specific starting materials with ethyl 2-cyano-3,3-dimethylthioacrylate, followed by crystal structure determination via X-ray diffraction. This process yields a compound with monoclinic space group characteristics, indicating the complexity and specificity of its synthesis process (Minga, 2005).

Molecular Structure Analysis

The molecular structure of ethyl 5-amino-1H-pyrazole-4-carboxylate has been elucidated using crystallographic techniques. The compound typically crystallizes in a monoclinic space group, with detailed parameters such as cell dimensions and angles providing insights into its molecular geometry. This precise determination of the crystal structure is crucial for understanding the compound's interactions and reactivity (Minga, 2005).

Scientific Research Applications

  • Fungicidal and Plant Growth Regulation : Ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate 5 has shown potential as a fungicide and plant growth regulator (李明 et al., 2005).

  • Precursor in Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles, including pyrano[4,3-c]pyrazoles (Eglė Arbačiauskienė et al., 2011).

  • Synthesis of Pyrazolopyrimidine Derivatives : Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate 5 can be synthesized via abnormal Beckmann rearrangement, serving as key intermediates for pyrazolopyrimidine derivatives and polysubstituted heterocycles (S. A. Gangurde et al., 2014).

  • Synthesis of Novel Heterocycles : Combining methanesulfonyl chloride with ethyl 5-aminopyrazole-4-carboxylates results in the synthesis of new heterocycles like 7-substituted 1,7-dihydro-1-methylpyrazol (Frank T. Coppo & Maged M. Fawzi, 1997).

  • Antiglaucoma Activity : Novel pyrazole derivatives of inhibitor 1, involving ethyl 5-amino-1H-pyrazole-4-carboxylate, show more potent inhibitory effects on carbonic anhydrase isoenzymes than the original inhibitor and acetazolamide, potentially benefiting glaucoma treatment (R. Kasımoğulları et al., 2010).

  • Corrosion Inhibition : Pyranpyrazole derivatives, including ethyl 5-amino-1H-pyrazole-4-carboxylate, have been identified as effective corrosion inhibitors for mild steel, useful in industrial pickling processes (P. Dohare et al., 2017).

  • Anticancer Properties : Some derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate have shown superior anti-proliferative activity compared to paclitaxel, offering potential as new anticancer agents (Sindhu Jose, 2017).

  • Anti-Tubercular Activity : Nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs synthesized from ethyl 5-amino-1H-pyrazole-4-carboxylate have shown potent anti-tubercular activity against Mycobacterium tuberculosis (B. Vavaiya et al., 2022).

Safety And Hazards

Ethyl 5-amino-1H-pyrazole-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 5-amino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXGHKWOJXQLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990206
Record name Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1H-pyrazole-4-carboxylate

CAS RN

6994-25-8, 1260243-04-6
Record name Ethyl 3-amino-1H-pyrazole-4-carboxylate
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Record name Ethyl 5-amino-1H-pyrazole-4-carboxylate
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Record name Ethyl 5-amino-1H-pyrazole-4-carboxylate
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Record name Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
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Record name Ethyl 3-amino-1H-pyrazole-4-carboxylate
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Record name ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
S Jose, A Sankar, A Kumar, M Joseph - 2017 - wjpr.s3.ap-south-1.amazonaws.com
… of ethyl 5-amino-1H-pyrazole-4-carboxylate and (7-chloro-4-… , synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate 2 was … , we synthesized ethyl 5-amino-1H-pyrazole-4-carboxylate 2 …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
N Suresh, B Veera Durgarao… - Letters in Drug …, 2017 - ingentaconnect.com
… In the beginning of our study the three-component reaction of ethyl-5-amino-1H-pyrazole-4-carboxylate (1), benzaldehyde (2a) and 1-ethynyl-4-methylbenzene (3a) was performed in …
Number of citations: 5 www.ingentaconnect.com
SV Nielsen, EB Pedersen - Liebigs Annalen der Chemie, 1986 - Wiley Online Library
… 4‐Arylamino‐5,6,7,8‐tetrahydro‐1H‐pyrazolo[3,4‐b]quinolines 2 have been synthesized from ethyl 5‐amino‐1H‐pyrazole‐4‐carboxylate (1) and cyclohexanone by heating in a …
J Liu, DZ Song, YQ Tian, XW Zhang… - Journal of Chemical …, 2016 - journals.sagepub.com
… This intermediate was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclisation with 4,4,4-trifluoro-1-(4-fluorophenyl)butane1,3-dione and then saponification with sodium …
Number of citations: 5 journals.sagepub.com
PG Baraldi, F Fruttarolo, MA Tabrizi… - Journal of Heterocyclic …, 2007 - academia.edu
… To a solution of compounds 8-14 (2.8 mmol) in a mixture of acetic acid/water (2:1, 10 mL) was added ethyl 5-amino-1Hpyrazole-4-carboxylate (1 mol eq) and the reaction was heated at …
Number of citations: 29 www.academia.edu
S Deshmukh, K Dingore, V Gaikwad… - Journal of Chemical …, 2016 - Springer
A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized by using 7-hydrazinyl- 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 1 and 7-amino-5-methylpyrazolo[1,5-…
Number of citations: 30 link.springer.com
S Cascioferro, B Maggio, D Raffa, MV Raimondi… - European Journal of …, 2016 - Elsevier
The ability of several N-phenyl-1H-pyrazole-4-carboxamide derivatives and other pyrazoles opportunely modified at the positions 3, 4 and 5, to reduce the formation of the biofilm in …
Number of citations: 24 www.sciencedirect.com
IA Hashmi, H Feist, M Michalik, H Reinke… - … für Naturforschung B, 2006 - degruyter.com
… To a vigorously stirred solution of 1 (100 mg, 0.26 mmol) and ethyl 5-amino-1H-pyrazole-4-carboxylate (61.5 mg, 0.4 mmol) in anhyd THF (5 ml) LiHMDS (0.7 ml, 0.8 mmol) was added …
Number of citations: 4 www.degruyter.com
OO Stepaniuk, VO Matvienko, IS Kondratov… - …, 2012 - thieme-connect.com
… The title compound was obtained by reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate (5d) (7.75 g, 50 mmol) and enone 2c (9.2 g, 50 mmol) using an identical procedure to that …
Number of citations: 15 www.thieme-connect.com
SR Sagar, JK Agarwal, DH Pandya, RP Dash… - Bioorganic & Medicinal …, 2015 - Elsevier
… Pyrazole synthesis was carried out by reaction of hydrazine derivatives with ethylethoxymethylene cyanoacetate (1) to obtain substituted ethyl 5-amino-1H-pyrazole-4-carboxylate (2). …
Number of citations: 34 www.sciencedirect.com

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